molecular formula C7H5F3IN B14801959 4-Iodo-3-methyl-2-(trifluoromethyl)pyridine

4-Iodo-3-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B14801959
M. Wt: 287.02 g/mol
InChI Key: SPICASLUBTXECA-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring.

Scientific Research Applications

4-Iodo-3-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-methyl-2-(trifluoromethyl)pyridine is unique due to the combination of its iodine, methyl, and trifluoromethyl substituents. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

4-iodo-3-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3IN/c1-4-5(11)2-3-12-6(4)7(8,9)10/h2-3H,1H3

InChI Key

SPICASLUBTXECA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(F)(F)F)I

Origin of Product

United States

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